N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC17713085
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4 |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | N,N-diethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H16N4/c1-3-14(4-2)10-8-5-6-11-9(8)12-7-13-10/h7H,3-6H2,1-2H3,(H,11,12,13) |
| Standard InChI Key | MBWXARNYHCYXLN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=NC=NC2=C1CCN2 |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named according to IUPAC guidelines as N,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine . Alternative synonyms include:
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1602195-12-9 (CAS Registry Number)
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EN300-243157 (commercial identifier)
These identifiers facilitate precise referencing in chemical databases and regulatory documentation.
Molecular Formula and Weight
The molecular formula reflects a composition of 10 carbon, 16 hydrogen, and 4 nitrogen atoms, yielding a molecular weight of 192.26 g/mol . This mass is critical for stoichiometric calculations and spectroscopic characterization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| CAS Registry Number | 1602195-12-9 |
| IUPAC Name | N,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
Molecular Structure and Conformation
2D Structural Depiction
The 2D structure of N,N-diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine features a bicyclic system comprising a pyrimidine ring fused to a pyrrole ring. The diethylamine substituent is located at position 2 of the pyrimidine moiety, contributing to the compound’s electronic and steric profile .
3D Conformational Analysis
The 3D conformer reveals a non-planar geometry due to the puckered pyrrolidine ring (positions 5–7). Density functional theory (DFT) calculations predict bond lengths of 1.38 Å for the C-N bonds in the pyrimidine ring and 1.45 Å for the C-C bonds in the pyrrolidine moiety . The diethylamine group adopts a staggered conformation, minimizing steric hindrance between ethyl groups.
Table 2: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/degrees) |
|---|---|
| N1-C2 (pyrimidine) | 1.38 Å |
| C5-N6 (pyrrolidine) | 1.45 Å |
| C2-N-C (diethylamine) | 120° |
| Dihedral Angle (C2-N-C) | 180° |
Computed Chemical Descriptors
InChI and SMILES Representations
The International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) encode the compound’s structure for database interoperability:
These descriptors are indispensable for cheminformatics applications and virtual screening.
Topological Polar Surface Area (TPSA)
The TPSA, calculated using fragment-based methods, is 41.2 Ų, indicating moderate polarity. This property influences solubility and membrane permeability, with higher TPSA values correlating with reduced lipophilicity .
Table 3: Computed Physicochemical Descriptors
| Descriptor | Value |
|---|---|
| Topological Polar Surface Area | 41.2 Ų |
| XLogP3 | 1.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Considerations
Purification and Characterization
Purification likely involves recrystallization from polar aprotic solvents (e.g., dimethylformamide). Characterization via NMR would reveal distinct signals for the pyrrolidine protons (δ 3.2–3.5 ppm) and diethylamine groups (δ 1.1 ppm for CH₃, δ 3.3 ppm for CH₂) .
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